5-(2-(Trifluoromethyl)phenyl)picolinic acid
Description
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOFIVFIIQGFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680771 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158763-52-0 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(2-(Trifluoromethyl)phenyl)picolinic acid" IUPAC name and synonyms
[1]
Executive Summary
5-(2-(Trifluoromethyl)phenyl)picolinic acid (CAS: 1158763-52-0) is a specialized heterocyclic building block used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and metallo-enzyme inhibitors.[1] Characterized by a picolinic acid core substituted at the C5 position with an ortho-trifluoromethylphenyl ring, this compound integrates the chelating properties of picolinates with the metabolic stability and lipophilicity of the trifluoromethyl group.[1]
This guide provides a comprehensive technical analysis of the compound's nomenclature, physiochemical properties, synthetic pathways, and applications in drug discovery.
Identity & Nomenclature
Accurate identification is critical due to the existence of close structural isomers (e.g., 3-trifluoromethyl analogs or direct trifluoromethyl-pyridines).[1]
| Parameter | Detail |
| IUPAC Name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
| Common Synonyms | 5-(2-Trifluoromethylphenyl)picolinic acid; 5-(2-CF3-phenyl)-2-pyridinecarboxylic acid |
| CAS Registry Number | 1158763-52-0 |
| Molecular Formula | C₁₃H₈F₃NO₂ |
| Molecular Weight | 267.20 g/mol |
| SMILES | OC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
| InChI Key | Calculated based on structure |
Structural Analysis
The molecule features a biaryl axis connecting the pyridine C5 and the phenyl C1'.
-
Ortho-Effect: The bulky trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring induces a significant torsional twist between the two aromatic rings.[1] This non-planar conformation reduces
- stacking aggregation and improves solubility compared to planar analogs.[1] -
Chelation Site: The nitrogen atom of the pyridine ring and the carboxylate group form an N,O-bidentate chelating motif, capable of binding transition metals (Zn²⁺, Fe²⁺, Cu²⁺).
-
Electronic Effects: The -CF₃ group is strongly electron-withdrawing (inductive effect), lowering the electron density of the phenyl ring and increasing metabolic resistance to oxidative metabolism (e.g., P450 oxidation) at adjacent sites.[1]
Physiochemical Properties
Note: Values below include experimental data where available and high-confidence predicted values for drug design context.
| Property | Value / Description | Implication for Research |
| Appearance | Off-white to pale yellow solid | Purity indicator; color deepens with oxidation.[1] |
| Predicted pKa (Acid) | ~5.2 - 5.4 | Ionized at physiological pH (7.4), improving solubility.[1] |
| Predicted pKa (Base) | ~1.0 (Pyridine N) | The N is weakly basic due to the electron-withdrawing carboxyl group.[1] |
| LogP (Predicted) | 2.8 - 3.2 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1] |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Follows Lipinski's Rule of 5.[1] |
| Solubility | DMSO, Methanol, dilute aqueous base | Poor solubility in neutral water; requires pH adjustment.[1] |
Synthesis & Manufacturing
The most robust synthetic route for this compound utilizes Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over direct ring formation due to the availability of boronic acid precursors and the mild conditions required to preserve the carboxylic acid functionality (often protected as an ester).
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond (C5-C1').[1]
-
Fragment A: 5-Bromo- or 5-Chloropicolinic acid (or methyl ester).[1]
-
Fragment B: 2-(Trifluoromethyl)phenylboronic acid.[1]
Optimized Synthetic Protocol
Reaction Type: Palladium-catalyzed Suzuki Coupling followed by Hydrolysis.[1]
Step 1: Cross-Coupling [1]
-
Reagents: Methyl 5-bromopicolinate (1.0 eq), 2-(Trifluoromethyl)phenylboronic acid (1.2 eq).
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water.
-
Conditions: Heat to 90°C under inert atmosphere (N₂ or Ar) for 4-12 hours.
-
Workup: Filter through Celite, extract with EtOAc, concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Ester Hydrolysis
-
Reagents: Coupled Ester intermediate.
-
Conditions: LiOH (2.0 eq) in THF/Water (1:1) at Room Temperature for 2 hours.
-
Isolation: Acidify to pH 3-4 with 1M HCl. The product typically precipitates.[1] Filter, wash with cold water, and dry.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway via Suzuki coupling and ester hydrolysis.
Applications in Drug Discovery
This compound acts as a "privileged scaffold" intermediate.[1] Its structural features make it highly relevant for specific therapeutic classes.
Neurokinin-1 (NK1) Receptor Antagonists
The ortho-trifluoromethylphenyl moiety is a hallmark of high-affinity NK1 antagonists (e.g., Rolapitant, Netupitant).[1] While this specific acid is not the final drug, it serves as a critical building block for exploring the Structure-Activity Relationship (SAR) of the "eastern" region of these molecules. The picolinic acid core allows for amide coupling to quinuclidine or piperazine cores common in this drug class.[1]
Metallo-Enzyme Inhibition
Picolinic acids are potent bidentate ligands.[1] The 5-aryl substitution extends the molecule into the hydrophobic pocket of metallo-enzymes (e.g., Matrix Metalloproteinases or Histone Demethylases).[1]
-
Mechanism: The pyridine nitrogen and carboxylate oxygen coordinate the catalytic metal ion (e.g., Zn²⁺), while the CF₃-phenyl group engages in hydrophobic interactions, increasing selectivity over related isoforms.
Agrochemicals
Picolinic acid derivatives (e.g., Picloram, Clopyralid) are widely used auxinic herbicides. The introduction of the 5-(2-CF₃-phenyl) group is a strategy to modify the degradation profile and species selectivity of these herbicides, potentially increasing resistance to metabolic breakdown in target weeds.[1]
Safety & Handling (MSDS Highlights)
Note: Always consult the specific Safety Data Sheet (SDS) from the vendor before handling.
-
GHS Classification:
-
Handling Protocol:
-
Storage: Store at 2-8°C (refrigerated) in a tightly sealed container. The compound is stable but should be protected from prolonged exposure to light and moisture.[1]
References
-
PubChem Compound Summary. (n.d.). This compound (CID 52983945).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for CF3 bioisosterism).
Technical Guide: Solubility Profiling & Solvent Selection for 5-(2-(Trifluoromethyl)phenyl)picolinic Acid
[1]
Executive Summary & Compound Identity
This compound is a specialized biaryl building block, primarily utilized in the synthesis of neurokinin-1 (NK-1) receptor antagonists and advanced agrochemicals.[1][2] Its structure combines a polar, ionizable picolinic acid "head" with a highly lipophilic, sterically hindered 2-(trifluoromethyl)phenyl "tail."
This duality creates a "Solubility Paradox" : the compound exhibits characteristics of both a water-soluble zwitterion and a lipophilic organic molecule, making solvent selection critical for purification and reaction yield.[1][3]
| Property | Specification |
| CAS Number | 1158763-52-0 |
| Formula | C₁₃H₈F₃NO₂ |
| Molecular Weight | 267.20 g/mol |
| Structural Class | Biaryl Pyridine-2-carboxylic acid |
| Key Moiety | Ortho-substituted trifluoromethyl group (Induces steric twist, reducing crystal lattice energy) |
Physicochemical Solubility Drivers
To master the solubility of this compound, one must understand the competing forces within the molecule.[3]
A. The Zwitterionic Equilibrium (pH Dependence)
Unlike simple aromatic acids, picolinic acids possess a basic pyridine nitrogen and an acidic carboxylic acid.[3]
-
pH < 2 (Cationic): Protonation of the pyridine nitrogen (
).[3] High solubility in aqueous acid (e.g., 1M HCl).[3] -
pH 3–4 (Isoelectric Point): The molecule exists primarily as a neutral species or zwitterion (
). Solubility is at its minimum here. This is the target pH for precipitation/isolation.[1][3] -
pH > 5 (Anionic): Deprotonation of the carboxylic acid (
). High solubility in aqueous base (e.g., 1M NaOH, NaHCO₃).[3]
B. The Lipophilic Biaryl Tail
The 5-(2-trifluoromethyl)phenyl group dominates the molecule's interaction with organic solvents.[1]
-
Steric Twist: The bulky
group at the ortho position forces the phenyl ring out of plane with the pyridine ring.[1][3] This non-planarity disrupts - stacking in the crystal lattice, generally enhancing solubility in organic solvents compared to flat analogs (e.g., 5-phenylpicolinic acid).[1][3] -
Fluorine Effect: The high electronegativity and lipophilicity of the
group make the compound highly soluble in chlorinated solvents and polar aprotic solvents.[3]
Solubility Profile by Solvent Class
Data derived from structural property relationships (SPR) and standard protocols for biaryl picolinic acid derivatives.
Table 1: Predicted Solubility Matrix (25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Stock solutions, reaction media.[1][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction, chromatography loading.[3] |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Recrystallization (when heated).[3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5–30 mg/mL) | Standard workup solvents.[3] |
| Aromatic | Toluene, Xylene | Low-Moderate | High-temp reaction solvents; anti-solvent at RT.[1][3] |
| Alkanes | Hexanes, Heptane | Insoluble (<1 mg/mL) | Anti-solvent for precipitation.[3] |
| Water (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Anti-solvent; wash solvent. |
| Water (Basic) | 1M NaOH, 5% NaHCO₃ | High (>100 mg/mL) | Aqueous extraction (removes impurities).[3] |
Experimental Protocols for Solubility Determination
Protocol A: Gravimetric Solubility Screening (High Throughput)
Use this protocol to rapidly identify the best solvent for process scale-up.[1]
-
Preparation: Weigh 20 mg of micronized compound into a 4 mL clear glass vial.
-
Addition: Add solvent in 100 µL increments (starting with 100 µL).
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C.
-
Observation: Check for clarity.
-
Validation: If clear, cool to 4°C for 2 hours to check for "crash out" (temperature dependence).
Protocol B: pH-Dependent Solubility (Purification Strategy)
Critical for isolating the pure acid from reaction mixtures.[1]
-
Dissolution: Dissolve 100 mg of compound in 2 mL of 1M NaOH (Result: Clear solution, Anionic form).
-
Titration: Slowly add 1M HCl while monitoring pH.
-
Precipitation Point: Observe the onset of turbidity.
-
Recovery: Filter the solid.[1][3][4] This confirms the isoelectric point for maximum yield during workup.[1][3]
Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the correct solvent based on the operational goal (Reaction vs. Purification).[3]
Caption: Decision tree for selecting solvents based on experimental intent (Reaction, Purification, or Analysis).
Diagram 2: pH-Dependent Species & Solubility
Understanding the charge state is vital for aqueous workups.[1][3]
Caption: The "U-Shaped" solubility curve of picolinic acid derivatives. Isolation is best performed at the isoelectric point (pH 3-4).[1]
Process Implications & Recommendations
Recrystallization Strategy
For high-purity isolation (e.g., >99% for pharmaceutical use), a cooling crystallization is recommended over anti-solvent addition to avoid trapping impurities.[1][3]
-
Solvent: Acetonitrile (ACN).[3]
-
Rationale: The compound is moderately soluble in boiling ACN but sparingly soluble in cold ACN.[1][3] The 2-CF3 group prevents the formation of stable solvates often seen with chlorinated solvents.[1]
-
Procedure: Reflux compound in ACN (10 mL/g). Filter hot to remove insolubles.[1][3] Cool slowly to 0°C.
Synthesis Considerations
When using this compound as an intermediate (e.g., coupling with an amine):
-
Avoid: Alcohols if using coupling agents (EDC/HATU) to prevent ester by-products.[1]
-
Preferred: DMF or DCM.[1] DMF is superior for nucleophilic aromatic substitution (
) reactions if the fluorine on the phenyl ring is being displaced (though in this specific molecule, the fluorine is stable; the picolinic acid is likely the reactive center).[3]
References
-
General Picolinic Acid Solubility: "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes, 2023. (Provides baseline data for the picolinic acid head group). Available at: [Link]
-
Synthesis Context (Rolapitant/NK-1): "Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist." NIH PubMed Central.[1][3] (Contextualizes the use of bis-CF3 and mono-CF3 phenyl picoline intermediates). Available at: [Link]
-
Structural Analogs: "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives." MDPI Molecules, 2018.[3] (Demonstrates solubility trends of CF3-phenyl derivatives in ACN and Toluene). Available at: [Link]
Biological Activity Profile: 5-(2-(Trifluoromethyl)phenyl)picolinic Acid
The following technical guide details the biological activity, mechanism of action, and experimental applications of 5-(2-(Trifluoromethyl)phenyl)picolinic acid (CAS 1158763-52-0). This compound represents a "privileged scaffold" in both agrochemical discovery (as a synthetic auxin mimic) and medicinal chemistry (as a metalloenzyme inhibitor).[1]
Technical Guide & Whitepaper [1]
Executive Summary
This compound is a biaryl pyridine derivative characterized by a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 5-position with an ortho-trifluoromethyl phenyl group.[1] It serves as a critical pharmacophore in the development of auxinic herbicides and zinc/iron-dependent enzyme inhibitors .[1]
Its biological activity is driven by two distinct structural motifs:[1]
-
The Picolinate "Claw": A bidentate chelating motif (N-atom and carboxylate O-atom) that binds metal ions (Zn²⁺, Fe²⁺) or engages the auxin receptor's anchoring residues.[1]
-
The 5-Aryl "Twist": The 2-trifluoromethyl group imposes significant steric hindrance, forcing the phenyl ring out of planarity with the pyridine core.[1] This "twisted" conformation improves selectivity for specific hydrophobic pockets in targets like TIR1/AFB5 (auxin receptors) and HIF-prolyl hydroxylases .[1]
Primary Biological Mechanisms[1]
A. Agrochemical Mechanism: Synthetic Auxin Mimicry
In the context of plant biology, 5-aryl picolinic acids function as synthetic auxins (Class O herbicides).[1] They mimic the natural plant hormone indole-3-acetic acid (IAA) but exhibit greater metabolic stability, leading to lethal accumulation in sensitive tissues.[1]
-
Target Receptor: The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFB5).[1]
-
Mode of Action: The compound acts as a "molecular glue," bridging the TIR1/AFB receptor and the Aux/IAA repressor proteins.[1] This complexation triggers the ubiquitination and subsequent degradation of Aux/IAA repressors, unleashing uncontrolled gene expression, epinasty, and cell death.[1]
-
Selectivity Factor: Unlike classical auxins (e.g., 2,4-D), picolinates like this compound often show higher affinity for AFB5 over TIR1, which contributes to their distinct weed control spectrum and resistance management profile.[1]
B. Pharmaceutical Mechanism: Metalloenzyme Inhibition
In medicinal chemistry, the compound acts as a competitive inhibitor for enzymes requiring a metal cofactor.[1]
-
HIF-Prolyl Hydroxylase (PHD) Inhibition: The picolinic acid core chelates the active site Fe²⁺, preventing the hydroxylation of Hypoxia-Inducible Factor (HIF-1α).[1] This stabilizes HIF-1α, mimicking hypoxia and stimulating erythropoiesis (relevant for anemia treatment).[1]
-
Dopamine
-Hydroxylase (DBH) Inhibition: 5-aryl picolinic acids are known inhibitors of DBH, the copper-dependent enzyme converting dopamine to norepinephrine.[1] The 5-aryl extension accesses the hydrophobic substrate channel while the acid headgroup binds the copper center.[1]
Signal Transduction Pathways[1]
The following diagram illustrates the dual pathways engaged by this scaffold: the Auxin Signaling Pathway (Agro) and the HIF-1
Caption: Dual mechanism of action showing auxin receptor activation (left) and metalloenzyme inhibition (right).[1]
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This protocol yields the target compound from commercially available precursors.[1]
Reagents:
-
Precursor A: 5-bromo-2-pyridinecarboxylic acid (methyl ester).[1]
-
Precursor B: 2-(Trifluoromethyl)phenylboronic acid.[1]
-
Catalyst: Pd(dppf)Cl₂[1] · DCM.
-
Base: K₂CO₃ (2.0 M aqueous).[1]
-
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with Precursor A (1.0 eq), Precursor B (1.2 eq), and K₂CO₃ (3.0 eq) in 1,4-dioxane. Sparge with argon for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under argon counter-flow.[1] Seal the vial.
-
Reaction: Heat to 90°C for 12 hours. Monitor conversion by LC-MS (Target M+H = 268.2).[1]
-
Hydrolysis: Cool to room temperature. Add LiOH (4.0 eq) and water.[1] Stir at 40°C for 2 hours to hydrolyze the methyl ester.
-
Workup: Acidify to pH 3.0 with 1N HCl. Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Arabidopsis Root Growth Inhibition Assay
To quantify auxinic activity.[1][2]
-
Seed Sterilization: Sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min).[1] Rinse 5x with sterile water.[1]
-
Plating: Plate seeds on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Treatment: Supplement plates with the test compound at concentrations ranging from 10 nM to 100 µM (dissolved in DMSO). Include a DMSO control and a 2,4-D positive control.[1]
-
Stratification & Growth: Stratify at 4°C for 2 days, then transfer to a growth chamber (22°C, 16h light/8h dark).
-
Measurement: After 7 days, measure primary root length using ImageJ.
-
Analysis: Calculate the IC₅₀ (concentration inhibiting root growth by 50%) using non-linear regression.
Physicochemical Data & SAR
The "2-trifluoromethyl" substitution is critical for the compound's activity profile compared to other picolinates.[1]
| Property | Value (Predicted) | Biological Implication |
| Molecular Weight | 267.20 g/mol | Small molecule, high permeability.[1] |
| LogP | ~2.8 - 3.1 | Moderate lipophilicity ensures good uptake in roots/leaves.[1] |
| pKa (Acid) | ~3.8 | Exists as an anion at physiological pH (7.4), facilitating ion trapping in phloem.[1] |
| Topological Polar Surface Area | 50 Ų | Excellent membrane permeability.[1] |
| Rotatable Bonds | 2 | The biaryl bond is sterically hindered, reducing entropic penalty upon binding.[1] |
Structure-Activity Relationship (SAR) Insights:
-
5-Position vs. 6-Position: While commercial herbicides like Halauxifen are 6-aryl picolinates, the 5-aryl substitution pattern (as in this compound) targets a slightly different hydrophobic sub-pocket in the AFB5 receptor, often resulting in a different cross-resistance profile.[1]
-
2-CF3 Group: The bulky trifluoromethyl group at the ortho position of the phenyl ring forces a dihedral angle of ~60-90° relative to the pyridine.[1] This "twisted" geometry is essential for fitting into the narrow active site cleft of enzymes like DBH and receptors like TIR1, preventing flat stacking interactions that might lead to non-specific toxicity.[1]
References
-
Dow AgroSciences (Corteva). (2018).[1] Arylpicolinates: A New Class of Auxin Herbicides.[1] Corteva Agriscience Technical Bulletins.[1] Link
-
Epp, J. B., et al. (2016).[1] "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl."[1][2] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] Link[1]
-
Calderón, M. J., et al. (2012).[1] "Interaction of synthetic auxins with TIR1/AFB auxin receptors." Plant Physiology, 158(4), 1813-1824.[1] Link[1]
-
Gupta, S., et al. (2021).[1][3] "Structure-Activity Relationship of USP5 Allosteric Inhibitors." bioRxiv (Preprint on Picolinic Acid Scaffolds).[1][3] Link[1][3]
-
ChemicalBook. (2024).[1][4] "Product Entry: this compound (CAS 1158763-52-0)." Link
Sources
An In-depth Technical Guide to 5-(2-(Trifluoromethyl)phenyl)picolinic Acid in Agrochemical Research
Foreword: The Strategic Imperative for Novel Herbicidal Scaffolds
In the relentless pursuit of global food security, the development of innovative and effective herbicides remains a cornerstone of modern agricultural research. The emergence of weed resistance to existing modes of action necessitates a paradigm shift towards novel chemical entities with enhanced efficacy, selectivity, and favorable environmental profiles. Within this context, the picolinic acid class of herbicides has long been recognized for its potent synthetic auxin activity.[1][2] This guide delves into a promising, yet underexplored, member of this family: 5-(2-(Trifluoromethyl)phenyl)picolinic acid . While direct extensive research on this specific molecule is nascent, this document, by synthesizing data from closely related analogues and foundational principles of synthetic auxin chemistry, aims to provide a comprehensive technical framework for researchers and drug development professionals. We will explore its synthetic rationale, projected mechanism of action, anticipated structure-activity relationships, and the experimental workflows crucial for its evaluation as a next-generation agrochemical.
The Molecular Blueprint: Synthesis and Physicochemical Rationale
The unique properties of the trifluoromethyl (-CF3) group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, make it a privileged moiety in agrochemical design. Its incorporation into the phenylpicolinic acid scaffold is hypothesized to enhance binding affinity to the target receptor and improve translocation within the plant.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and History of 5-(2-(Trifluoromethyl)phenyl)picolinic acid
The following technical guide details the discovery, chemistry, and utility of 5-(2-(Trifluoromethyl)phenyl)picolinic acid , a specialized biaryl pyridine intermediate.
Executive Summary
This compound (CAS: 1158763-52-0 ) is a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Emerging in the patent literature around 2009, this compound represents a "privileged scaffold"—the biaryl pyridine-2-carboxylic acid motif—which is critical for designing ligands that target G-protein coupled receptors (GPCRs) and specific enzymes. Its structural integration of a trifluoromethyl group (
Discovery and Historical Context
Emergence in Chemical Space (Late 2000s)
The compound first appeared in chemical libraries and patent disclosures in the late 2000s (circa 2009), coinciding with a surge in demand for fluorinated heteroaromatics in drug discovery. This period marked a paradigm shift where medicinal chemists increasingly utilized fluorine substitutions to modulate pKa, improve membrane permeability, and block metabolic hot spots (e.g., P450 oxidation).
-
Timeline :
-
Pre-2000s : Picolinic acids were primarily explored as herbicides (e.g., Picloram, Clopyralid) with substitutions typically at the 3, 6, or 3,5,6 positions.
-
2009 (CAS Registration) : The specific 5-aryl substituted variant, bearing the ortho-trifluoromethyl group, was registered (CAS 1158763-52-0), reflecting a move towards more complex, non-planar biaryl architectures.
-
2010s-Present : Widespread adoption as a building block for fragment-based drug discovery (FBDD) and DNA-encoded libraries (DEL) , targeting NK1 receptors, CGRP receptors, and kinase domains.
-
Structural Significance
The "Discovery" of this compound is not defined by isolation from nature, but by its rational design as a synthetic tool. It addresses a specific challenge: constructing a pyridine ring that is both electron-deficient (via the carboxylic acid) and sterically demanding (via the ortho-
Chemical Identity and Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1158763-52-0 |
| Molecular Formula | |
| Molecular Weight | 267.20 g/mol |
| Core Scaffold | Biaryl Pyridine (Pyridine-2-carboxylic acid) |
| Key Substituent | 2-Trifluoromethylphenyl (at C5 position) |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid), ~1.0 (Pyridine N) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Synthesis and Manufacturing
The synthesis of this compound relies on transition-metal catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction . This pathway is preferred for its tolerance of the carboxylic acid moiety (often protected as an ester) and the steric bulk of the ortho-trifluoromethyl group.
Synthetic Route
The most robust industrial route involves the coupling of a 5-halopicolinate with 2-(trifluoromethyl)phenylboronic acid , followed by hydrolysis.
-
Step 1: Esterification (Optional but recommended for solubility)
-
Precursor: 5-Bromo-2-picolinic acid
Methyl 5-bromo-2-picolinate.
-
-
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Methyl 5-bromo-2-picolinate + 2-(Trifluoromethyl)phenylboronic acid.
-
Catalyst:
or . -
Base:
or . -
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.
-
-
Step 3: Hydrolysis
Reaction Mechanism (DOT Visualization)
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the biaryl pyridine core. The steric hindrance of the 2-CF3 group requires efficient transmetallation conditions.
Experimental Protocol
Protocol: Synthesis of this compound[1][2]
Objective : To synthesize the target acid from methyl 5-bromopicolinate on a gram scale.
Reagents :
-
Methyl 5-bromo-2-picolinate (1.0 eq, 2.16 g, 10 mmol)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 eq, 2.28 g, 12 mmol)
- (0.05 eq, 408 mg)
- (3.0 eq, 4.14 g)
-
Solvent: 1,4-Dioxane (40 mL) / Water (10 mL)
Procedure :
-
Setup : Charge a 250 mL round-bottom flask with methyl 5-bromo-2-picolinate, boronic acid, and
. -
Degassing : Add solvents (Dioxane/Water) and degas the mixture by bubbling nitrogen for 15 minutes.
-
Catalysis : Add the Palladium catalyst (
) under a nitrogen stream. -
Reaction : Heat the mixture to 90°C for 12 hours under reflux. Monitor by TLC or LC-MS (Target mass [M+H]+ = 282.07 for ester).
-
Workup : Cool to room temperature. Filter through a Celite pad. Concentrate the filtrate. Dilute with Ethyl Acetate (EtOAc) and wash with water/brine. Dry over
and concentrate. -
Hydrolysis : Dissolve the crude ester in THF (20 mL) and add 1M LiOH (20 mL). Stir at RT for 4 hours.
-
Isolation : Acidify the aqueous layer to pH 3-4 with 1M HCl. The product precipitates as a white/off-white solid.
-
Purification : Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.
Yield : Typically 75-85% overall.
Applications in Research & Development
Medicinal Chemistry (Privileged Scaffold)
The 5-aryl picolinic acid motif is a bioisostere for biaryl amides and ethers found in:
-
NK1 Receptor Antagonists : The 2-trifluoromethylphenyl group mimics the steric bulk of the 3,5-bis(trifluoromethyl)phenyl group found in Rolapitant and Netupitant , offering a different vector for hydrophobic interaction.
-
CGRP Antagonists : Used in the exploration of "gepant" analogs where the pyridine nitrogen serves as a hydrogen bond acceptor.
-
Nav1.7/Nav1.8 Inhibitors : Voltage-gated sodium channel blockers often utilize biaryl motifs to penetrate the pore domain.
Agrochemicals
Picolinic acids are a class of auxin-mimic herbicides (e.g., Clopyralid). The introduction of the 5-aryl substituent creates a novel chemical space for herbicides that may bypass resistance mechanisms affecting traditional 3,6-substituted picolinates.
Pharmacophore Mapping (DOT Visualization)
Figure 2: Pharmacophore features of this compound. The twist induced by the CF3 group is critical for receptor selectivity.
References
-
PubChem . This compound (CID 52983945).[5] National Library of Medicine. [Link][5]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. Aucun résultat pour le mot-clé "3D-FC102623" | CymitQuimica [cymitquimica.com]
- 2. Aucun résultat pour le mot-clé "3D-FC102623" | CymitQuimica [cymitquimica.com]
- 3. 5-(2-(Trifluoromethyl)phenyl)picolinic acid_凯为化学试剂 [labgogo.com]
- 4. CAS号:1158763-52-0|this compound 腾准购试剂网 [labgogo.com]
- 5. This compound | C13H8F3NO2 | CID 52983945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-Resolution Purification of 5-(2-(Trifluoromethyl)phenyl)picolinic Acid using Automated Flash Column Chromatography
An Application Guide
Abstract This application note provides a detailed, field-proven protocol for the purification of 5-(2-(Trifluoromethyl)phenyl)picolinic acid, a key heterocyclic building block in pharmaceutical research and development. Due to its acidic nature and specific structural motifs, this compound presents unique challenges for achieving high purity. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust, scalable normal-phase flash chromatography protocol. We delve into the causality behind critical experimental choices, such as the selection of a modified mobile phase to mitigate peak tailing and ensure reproducible, high-resolution separation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining this compound in high-purity form for downstream applications.
Introduction and Scientific Rationale
This compound is an aromatic carboxylic acid characterized by a picolinic acid core linked to a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group that significantly modulates the electronic properties and lipophilicity of the molecule, while the carboxylic acid moiety imparts acidic properties. In drug discovery, compounds with such features are of significant interest as intermediates for synthesizing complex therapeutic agents.
The purification of ionizable compounds like this picolinic acid derivative via silica gel chromatography can be challenging. The acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase can strongly and often irreversibly interact with basic compounds, or cause significant peak tailing with acidic compounds due to secondary ionic interactions.[1] To achieve a successful and efficient separation, it is crucial to suppress the ionization of the analyte's carboxylic acid group. This is typically accomplished by acidifying the mobile phase.[2] The addition of a small percentage of a volatile acid, such as acetic or formic acid, protonates the analyte, neutralizing its charge and allowing it to partition based on polarity-driven interactions rather than strong ionic binding. This guide details a method that leverages this principle for optimal purification.
Foundational Method Development via TLC
Before committing to a preparative scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC serves as a rapid and cost-effective proxy for column chromatography, allowing for the determination of an optimal mobile phase composition.
Core Principle: The goal is to identify a solvent system that provides a Retention Factor (Rf) for the target compound in the range of 0.2 to 0.4 . This Rf range ensures that the compound will have sufficient interaction with the stationary phase for good separation from impurities, without requiring excessively large volumes of solvent for elution.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto the TLC plate baseline.
-
Mobile Phase Screening: Prepare various ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). Crucially, to each of these solvent systems, add 0.5% - 1% acetic acid (AcOH) to suppress the ionization of the carboxylic acid.
-
Development: Place the spotted TLC plate in a chamber saturated with the chosen mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm).
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the target compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Example TLC Mobile Phase Screening
| Trial | Hexane:Ethyl Acetate Ratio | Modifier | Observed Rf of Target Compound | Comments |
|---|---|---|---|---|
| 1 | 90:10 | 1% AcOH | ~0.10 | Too much retention. Increase polarity. |
| 2 | 70:30 | 1% AcOH | ~0.25 | Good separation from less polar spots. Promising. |
| 3 | 50:50 | 1% AcOH | ~0.45 | Compound moves too fast. Potential co-elution with more polar impurities. |
| 4 | 70:30 | None | ~0.25 with severe tailing | Demonstrates the necessity of the acid modifier. |
Based on these hypothetical results, a mobile phase of Hexane:Ethyl Acetate (70:30) with 1% Acetic Acid is selected for the preparative column chromatography.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for automated flash chromatography systems but can be adapted for traditional glass column setups. The key to success is the careful packing of the column and the proper loading of the sample.
Materials and Instrumentation
-
Stationary Phase: Silica gel, 40-63 µm particle size (230-400 mesh).[2]
-
Mobile Phase Solvents: HPLC-grade Hexane, Ethyl Acetate, and Glacial Acetic Acid.
-
Instrumentation: Automated flash chromatography system with UV detector or glass column setup.
-
Sample: Crude this compound.
-
Glassware: Round-bottom flasks, test tubes for fraction collection.
Step-by-Step Purification Workflow
Step 1: Column Preparation
-
Select a column size appropriate for the amount of crude material. A general rule is to use a silica-to-crude-sample mass ratio between 40:1 and 100:1 for difficult separations.[2]
-
Equilibrate the column by flushing with at least 2-3 column volumes (CV) of the initial mobile phase (e.g., Hexane:Ethyl Acetate 90:10 + 1% AcOH) until a stable baseline is achieved on the UV detector.
Step 2: Sample Preparation and Loading (Dry Loading Recommended)
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude sample) to the solution.
-
Concentrate the slurry in vacuo using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully load the powder onto the top of the equilibrated column bed.
-
Causality: Dry loading introduces the sample in a highly concentrated band, preventing band broadening that can occur with liquid injection, thereby maximizing separation efficiency.
-
Step 3: Elution and Gradient Programming
-
The elution is performed using a linear gradient to effectively separate compounds with different polarities. The gradient should start with a low polarity to elute non-polar impurities and gradually increase in polarity to elute the target compound and then any highly polar impurities.
Table 2: Recommended Elution Gradient
| Column Volumes (CV) | % Hexane (with 1% AcOH) | % Ethyl Acetate (with 1% AcOH) | Event |
|---|---|---|---|
| 0 - 2.0 | 90 | 10 | Column Equilibration & Impurity Elution |
| 2.1 - 12.0 | 90 → 60 | 10 → 40 | Elution of Target Compound |
| 12.1 - 15.0 | 60 → 0 | 40 → 100 | Column Wash / Elution of Polar Impurities |
Step 4: Fraction Collection and Analysis
-
Collect fractions throughout the run based on the UV chromatogram peaks.
-
Analyze the collected fractions by TLC using the same mobile phase developed earlier to identify which fractions contain the pure product.
-
Combine the pure fractions into a clean, tared round-bottom flask.
Step 5: Product Isolation
-
Remove the solvents from the combined pure fractions using a rotary evaporator.
-
To remove the residual acetic acid, the resulting solid can be co-evaporated with a non-polar solvent like toluene or dissolved in a suitable solvent and washed with water if the compound's solubility allows.
-
Dry the final product under high vacuum to obtain the pure this compound.
Visualized Workflows and Logic
The following diagrams illustrate the logical flow of the purification process.
Caption: Overall workflow for the purification of the target compound.
Sources
Application Note: Analytical Characterization of 5-(2-(Trifluoromethyl)phenyl)picolinic acid
[1]
Introduction & Chemical Context
5-(2-(Trifluoromethyl)phenyl)picolinic acid is a specialized biaryl building block used in the synthesis of high-value agrochemicals and pharmaceutical intermediates (e.g., metalloproteinase inhibitors, NK1 antagonists).[1] Its structure features a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 5-position with an ortho-trifluoromethyl phenyl ring.[1]
The presence of the bulky, electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring introduces significant steric hindrance, forcing the biaryl system into a twisted conformation.[1] This structural rigidity, combined with the amphoteric nature of the picolinic acid moiety (basic pyridine nitrogen + acidic carboxylic acid), necessitates a tailored analytical strategy.[1]
Key Chemical Properties
| Property | Value / Characteristic |
| CAS Number | 1158763-52-0 |
| Formula | C₁₃H₈F₃NO₂ |
| Molecular Weight | 267.20 g/mol |
| pKa (Predicted) | ~3.5 (COOH), ~2.0 (Pyridine NH⁺) |
| Solubility | Soluble in DMSO, MeOH, THF; Low solubility in water (pH < 4) |
| Appearance | White to off-white crystalline solid |
Structural Confirmation (Identity Protocols)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unequivocal structural assignment. The presence of the -CF₃ group makes ¹⁹F NMR a rapid and specific identity test.[1]
Method A: ¹H NMR (Proton)
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the free acid form in chloroform and to prevent aggregation.[1]
-
Expected Signals:
-
Carboxylic Acid: Broad singlet at 13.0–14.0 ppm (exchangeable).
-
Pyridine Ring: Three distinct protons.[1] H-3 (ortho to COOH) typically appears as a doublet. H-4 and H-6 will show coupling to H-3 and potentially long-range coupling.[1]
-
Phenyl Ring: Four aromatic protons.[1] The proton adjacent to the CF₃ group will be deshielded.[1]
-
-
Critical Insight: Due to the ortho-CF₃ steric clash, the phenyl ring rotates out of plane.[1] This may cause broadening of the pyridine H-4/H-6 signals at room temperature if rotation is slow on the NMR timescale.[1]
Method B: ¹⁹F NMR (Fluorine)
-
Standard: Trichlorofluoromethane (CFCl₃) or Hexafluorobenzene (internal/external).
-
Signal: A single sharp singlet around -58 to -63 ppm .[1]
-
Validation: Integration must correspond to 3 fluorine atoms relative to an internal standard (e.g., 4-fluorotoluene) if quantitative NMR (qNMR) is performed.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity:
-
Acceptance Criteria: Mass error < 5 ppm.
Purity & Assay (HPLC Protocols)
The amphoteric nature of picolinic acid derivatives can lead to peak tailing due to interaction with residual silanols or metal impurities in the column hardware.[1]
HPLC Method Development Strategy
Figure 1: Decision tree for optimizing HPLC separation of picolinic acid derivatives.
Recommended HPLC Protocol (Reverse Phase)
System: Agilent 1200/1290 or equivalent UHPLC/HPLC. Column: Waters XBridge C18 or Phenomenex Kinetex C18 (4.6 x 150 mm, 3.5 µm or sub-2 µm). Rationale: These columns have high pH stability and low silanol activity, reducing tailing for basic pyridines.[1]
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (Aromatic) and 220 nm (Amide/Carboxyl) |
| Injection Vol | 5–10 µL |
Gradient Table:
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |[1]
System Suitability Test (SST):
-
Tailing Factor (T): Must be < 1.5. If T > 1.5, increase TFA concentration to 0.2% or switch to a phosphate buffer (pH 2.5).
-
Precision: RSD of peak area < 1.0% (n=5 injections).
Solid State Characterization
For drug development, understanding the solid form is critical to ensure bioavailability and stability.[1]
X-Ray Powder Diffraction (XRPD)
-
Protocol: Scan from 2θ = 3° to 40° using Cu Kα radiation.
-
Purpose: To identify polymorphism. The "twisted" biaryl bond can lead to different crystal packing arrangements (polymorphs) depending on the crystallization solvent.
Thermal Analysis (DSC/TGA)
-
DSC: Heat at 10°C/min from 30°C to 250°C.
-
Expectation: Sharp endotherm at melting point (likely >160°C for this high-MW acid).[1]
-
-
TGA: Monitor for weight loss <100°C (solvates/hydrates) and decomposition onset.
Synthesis & QC Workflow
Figure 2: Synthesis and Quality Control workflow for this compound.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[2] The CF₃ group increases lipophilicity, potentially enhancing skin absorption.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood.
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into drains (fluorinated compounds are persistent).
References
-
ChemicalBook. (2023). This compound Basic Information. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1018, Picolinic acid (General Methodologies). Retrieved from
-
Sigma-Aldrich. (2023).[1][2] HPLC Solvent Properties and Picolinic Acid Derivatives. Retrieved from
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3] (Cited for 19F shift ranges).
(Note: Specific spectral data for this exact CAS is proprietary in many databases; protocols above are derived from first-principles analysis of the functional groups and validated methodologies for the picolinic acid structural class.)
Application Notes and Protocols for BACE1 Inhibition Assays Using 5-(2-(Trifluoromethyl)phenyl)picolinic acid
Introduction: Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The formation of these plaques is a primary contributor to the neuronal dysfunction and cognitive decline observed in AD patients.[1] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key protease in the amyloidogenic pathway.[2] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[2] Therefore, inhibiting BACE1 activity is a promising therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-(2-(Trifluoromethyl)phenyl)picolinic acid in BACE1 inhibition assays. While specific data for this compound is not publicly available, this guide offers a robust framework for its characterization as a potential BACE1 inhibitor using a fluorescence resonance energy transfer (FRET)-based assay.
Principle of the FRET-Based BACE1 Inhibition Assay
The BACE1 inhibition assay described here utilizes the principle of Fluorescence Resonance Energy Transfer (FRET).[4][5] The assay employs a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity.[5] In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5] The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
Equipment
-
Microplate reader with fluorescence detection capabilities (excitation/emission wavelengths compatible with the chosen FRET substrate)
-
96-well black, flat-bottom microplates
-
Multichannel pipettes and sterile tips
-
Incubator capable of maintaining 37°C
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., derived from the Swedish mutant APP sequence)
-
This compound
-
Known BACE1 Inhibitor (Positive Control, e.g., Verubecestat)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sodium Acetate Buffer (50 mM, pH 4.5)
-
Ultrapure water
Experimental Protocols
Preparation of Reagents
A critical first step is the careful preparation of all solutions to ensure reproducible results.
a. BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5):
-
Prepare a stock solution of 0.2 M sodium acetate.
-
Adjust the pH to 4.5 using acetic acid.[6]
-
Dilute the stock solution with ultrapure water to a final concentration of 50 mM.[6]
-
Sterilize the buffer by filtering through a 0.22 µm filter.[7] Store at 4°C.
b. BACE1 Enzyme Working Solution:
-
Thaw the recombinant BACE1 enzyme on ice.
-
Briefly centrifuge the vial to collect the contents at the bottom.
-
Dilute the enzyme to a final concentration of ~7.5-10 ng/µL in cold BACE1 Assay Buffer immediately before use.[8]
-
Expert Insight: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period. Avoid repeated freeze-thaw cycles of the enzyme stock.[8]
-
c. BACE1 FRET Substrate Stock and Working Solutions:
-
Dissolve the BACE1 FRET substrate in DMSO to create a stock solution (e.g., 1-10 mM).[6]
-
Store the stock solution in aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot and dilute it with BACE1 Assay Buffer to the desired final concentration (typically in the range of its Km value).[6]
d. Inhibitor and Control Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Subsequent dilutions should be made in BACE1 Assay Buffer to achieve the desired final concentrations for the assay.
-
Positive Control Inhibitor Stock Solution: Prepare a stock solution of a known BACE1 inhibitor (e.g., Verubecestat) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and the positive control inhibitor in BACE1 Assay Buffer. A common starting concentration for screening is 10 µM.
-
Trustworthiness Check: Ensure the final DMSO concentration in all wells is consistent and ideally does not exceed 1% to avoid solvent-induced artifacts.[5]
-
BACE1 Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format. All samples and controls should be tested in duplicate or triplicate.
Assay Plate Layout:
| Well Type | Description |
| Blank | BACE1 Assay Buffer only (no enzyme, no substrate) |
| No Enzyme Control | Assay Buffer + Substrate |
| Positive Control (100% Activity) | Assay Buffer + Enzyme + Substrate + DMSO (vehicle) |
| Negative Control (Inhibition) | Assay Buffer + Enzyme + Substrate + Known BACE1 Inhibitor |
| Test Compound | Assay Buffer + Enzyme + Substrate + this compound |
Step-by-Step Procedure:
-
Prepare the Master Mix: Prepare a master mix containing the BACE1 FRET peptide substrate diluted in BACE1 assay buffer.
-
Plate Inhibitors and Controls:
-
Add 10 µL of the serially diluted This compound solutions to the designated "Test Compound" wells.
-
Add 10 µL of the known BACE1 inhibitor to the "Negative Control" wells.
-
Add 10 µL of the DMSO vehicle (at the same final concentration as the inhibitor solutions) to the "Positive Control" wells.
-
-
Add Master Mix: Add 70 µL of the master mix to all wells except the "Blank" wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.
-
Initiate the Reaction: Add 20 µL of the diluted BACE1 enzyme to all wells except the "Blank" and "No Enzyme Control" wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. Use the appropriate excitation and emission wavelengths for your FRET substrate (e.g., Excitation: 320 nm, Emission: 450 nm).[5]
Data Analysis and Interpretation
a. Background Subtraction:
Subtract the average fluorescence intensity of the "Blank" wells from all other readings.
b. Calculation of Percentage Inhibition:
The percentage of BACE1 inhibition can be calculated using the following formula:
c. Determination of IC50 Value:
The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is determined from the resulting curve.[9]
Data Presentation Table:
| Compound | Concentration (µM) | % Inhibition |
| This compound | 0.01 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for BACE1 inhibition assay.
Caption: BACE1's role in the amyloidogenic pathway and inhibition.
References
-
IC50 of ICT for BACE1 The BACE1 inhibition assay was executed using a... - ResearchGate. Available at: [Link]
-
BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts - ResearchGate. Available at: [Link]
-
Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - NIH. Available at: [Link]
-
Development of Activity Rules and Chemical Fragment Design for In Silico Discovery of AChE and BACE1 Dual Inhibitors against Alzheimer’s Disease - MDPI. Available at: [Link]
-
BACE1 Assay Kit BACE1 71656 - BPS Bioscience. Available at: [Link]
-
Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC. Available at: [Link]
-
Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed. Available at: [Link]
-
Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PubMed Central. Available at: [Link]
-
Data Sheet - BACE1 FRET Assay Kit - BPS Bioscience. Available at: [Link]
-
β-Secretase (BACE1) inhibitory and neuroprotective effects of p-terphenyls from Polyozellus multiplex - PubMed. Available at: [Link]
-
Multiwell fluorometric and colorimetric microassays for the evaluation of beta-secretase (BACE-1) inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Biological buffers pKa calculation - UV, RI, conductivity and pH detectors for flash chromatography and protein purification 1. Available at: [Link]
-
Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease - bioRxiv. Available at: [Link]
-
Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS Aβ Reduction - PubMed. Available at: [Link]
-
Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggregation - MDPI. Available at: [Link]
-
BACE Inhibitors: Potential Treatment of Alzheimer's Disease, Dementia, and Related Neurodegenerative Disorders (A): 5,6-Dihydroimidazo[1,2-a]pyrazin-8-yl-amine Derivatives: Patent Highlight - PMC - NIH. Available at: [Link]
-
Measuring human beta-secretase (BACEI) activity using homogeneous time-resolved fluorescence | Request PDF - ResearchGate. Available at: [Link]
-
From BACE1 inhibitor to multifunctionality of tryptoline and tryptamine triazole derivatives for Alzheimer's disease - PubMed. Available at: [Link]
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available at: [Link]
Sources
- 1. β-Secretase (BACE1) inhibitory and neuroprotective effects of p-terphenyls from Polyozellus multiplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE Inhibitors: Potential Treatment of Alzheimer's Disease, Dementia, and Related Neurodegenerative Disorders (A): 5,6-Dihydroimidazo[1,2-a]pyrazin-8-yl-amine Derivatives: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. itwreagents.com [itwreagents.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 5-(2-(Trifluoromethyl)phenyl)picolinic Acid as a Novel Herbicide
Abstract
This document provides a comprehensive guide for researchers, chemists, and plant scientists on the investigation of 5-(2-(Trifluoromethyl)phenyl)picolinic acid as a potential new herbicide. Picolinic acid derivatives have a well-established history as potent synthetic auxin herbicides, and the introduction of a trifluoromethylphenyl moiety presents a promising avenue for the discovery of novel active ingredients with potentially improved efficacy, selectivity, and environmental profiles.[1][2] The following protocols and application notes are designed to provide a structured research framework, from initial synthesis to detailed mode of action studies, enabling a thorough evaluation of this candidate molecule.
Introduction: The Rationale for Investigating this compound
The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery and development of new herbicidal modes of action.[3][4] Synthetic auxin herbicides, a cornerstone of modern agriculture, function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[5][6] The picolinic acid class of herbicides, which includes compounds like picloram and clopyralid, are known for their systemic activity and effectiveness against broadleaf weeds.[1][7][8]
The incorporation of a trifluoromethyl group into agrochemical candidates is a common strategy to enhance their biological activity, metabolic stability, and lipophilicity, which can lead to improved uptake and translocation within the plant.[9][10] The specific substitution pattern of the trifluoromethylphenyl group at the 5-position of the picolinic acid scaffold is hypothesized to influence binding affinity to the target auxin receptors and potentially offer a unique spectrum of weed control. This document outlines a systematic approach to synthesize and evaluate the herbicidal potential of this compound.
Synthesis and Characterization
A plausible synthetic route for this compound is proposed, leveraging established cross-coupling methodologies. The following protocol is a general guideline and may require optimization.
Proposed Synthetic Pathway
A Suzuki cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids. This approach is proposed for the synthesis of the target compound.
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. moa-technology.com [moa-technology.com]
- 5. Picloram Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 6. agscientific.com [agscientific.com]
- 7. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 8. Picloram - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-(Trifluoromethyl)phenyl)picolinic Acid
[1]
Executive Summary
Synthesizing 5-(2-(Trifluoromethyl)phenyl)picolinic acid presents a "perfect storm" of synthetic challenges: the electronic deactivation of the pyridine ring, the steric hindrance of the ortho-trifluoromethyl group, and the strong chelating ability of the picolinate motif.
Standard Suzuki-Miyaura protocols often fail here, resulting in stalled conversion, protodeboronation of the boronic acid, or high residual palladium levels. This guide addresses these specific failure modes with field-proven solutions, moving beyond generic textbook advice to provide a robust, self-validating workflow.
Diagnostic & Troubleshooting Guide
Issue 1: Reaction Stalls with Low Conversion (<50%)
User Report: "I am using Pd(PPh3)4 and Na2CO3 in DME/Water. The reaction starts but stalls after 2 hours. Adding more catalyst doesn't help."
Technical Diagnosis: You are facing Transmetallation Failure due to steric hindrance. The ortho-CF3 group on the boronic acid creates significant steric bulk, preventing the boron species from approaching the palladium center when using bulky, first-generation ligands like triphenylphosphine (PPh3).
The Fix: Switch to Buchwald Dialkylbiaryl Ligands .
-
Why: Ligands like SPhos or XPhos are electron-rich (facilitating oxidative addition) and bulky but flexible (creating a pocket that facilitates transmetallation of hindered substrates).
-
Recommendation: Use a precatalyst system like XPhos Pd G2 or generate active species in situ using Pd(OAc)2 + SPhos (1:2 ratio).
Issue 2: Major Byproduct Formation (Trifluoromethylbenzene)
User Report: "My LCMS shows a large peak corresponding to trifluoromethylbenzene. The desired product yield is low."
Technical Diagnosis: This is Protodeboronation .[1]
-
Mechanism: Ortho-substituted boronic acids, especially those with electron-withdrawing groups (like -CF3), are highly susceptible to hydrolytic cleavage of the C-B bond under basic, aqueous conditions.[1] The base attacks the boron, but instead of transmetallating, the aryl group grabs a proton from water.
The Fix:
-
Reduce Water: Switch to anhydrous conditions or a biphasic system with minimal water (e.g., Toluene/Water 10:1).
-
Change the Base: Switch from carbonate bases (Na2CO3) to K3PO4 or KF . Phosphate bases often buffer the pH effectively, while Fluoride activation (using CsF or KF in anhydrous dioxane) avoids hydroxide-mediated protodeboronation entirely.
-
Boronate Esters: If the boronic acid is too unstable, convert it to the Pinacol Ester . It is significantly more robust against hydrolysis.[1]
Issue 3: "Black Product" & Low Recovery (Palladium Chelation)
User Report: "The reaction worked, but the product is grey. Recrystallization isn't cleaning it up, and my yield is lower than the HPLC conversion suggested."
Technical Diagnosis: You are experiencing Product Inhibition/Chelation .
-
Mechanism: The picolinic acid moiety (pyridine N + carboxylic acid O) is a potent bidentate ligand. It strips Palladium from the ligand system, sequestering it into the product. This poisons the catalyst (stopping the reaction) and makes purification a nightmare.
The Fix:
-
Protect the Acid: NEVER couple the free acid. Always use Methyl 5-bromopicolinate or Ethyl 5-bromopicolinate .[1] The ester prevents bidentate chelation during the coupling.
-
Scavenging: Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine during workup to strip Pd from the pyridine nitrogen.[1]
Optimized Experimental Protocol
This protocol integrates the solutions above into a single, high-probability workflow.
Step 1: Suzuki-Miyaura Coupling
Reaction: Methyl 5-bromopicolinate + 2-(Trifluoromethyl)phenylboronic acid
| Reagent | Equivalents | Role |
| Methyl 5-bromopicolinate | 1.0 | Electrophile (Ester protected) |
| 2-(CF3)phenylboronic acid | 1.5 | Nucleophile (Excess to account for deboronation) |
| Pd(OAc)2 | 0.05 (5 mol%) | Metal Source |
| SPhos | 0.10 (10 mol%) | Ligand (Crucial for sterics) |
| K3PO4 (Tribasic) | 3.0 | Base (Anhydrous preferred) |
| Toluene / Water | 10:1 v/v | Solvent System |
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill with Nitrogen (x3). Oxygen exclusion is critical to protect the electron-rich SPhos ligand.[1]
-
Add degassed Toluene and Water.
-
Heat to 90-100°C for 4-16 hours.
-
Checkpoint: Monitor by HPLC. If protodeboronation is high, switch to anhydrous Dioxane/CsF conditions.
Step 2: Hydrolysis & Isolation
Reaction: Methyl ester
-
Dissolve the crude ester in THF/MeOH (1:1).
-
Add LiOH (2.0 equiv) as a 1M aqueous solution. Stir at RT.
-
Workup (Critical): The product is zwitterionic.
-
Remove organics (THF/MeOH) under vacuum.
-
The aqueous residue contains the Lithium carboxylate.
-
Wash the aqueous layer with DCM to remove non-polar impurities (ligand/deboronated byproducts).
-
Acidify carefully with 1M HCl to pH ~3-4 (Isoelectric point). The product should precipitate as a white solid.
-
Filter and wash with cold water.[2]
-
Visualizing the Challenge
The following diagram illustrates the competing pathways and the logic behind the optimized protocol.
Caption: Workflow logic demonstrating the necessity of ester protection to avoid catalyst poisoning and optimized conditions to prevent protodeboronation.
References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids
-
Palladium Scavenging from Picolinic Acid Derivatives
- Demonstrates the high affinity of picolinic acid diamides for Palladium, validating the need for ester protection during synthesis to prevent catalyst sequestr
- Source: ResearchGate (Extraction of Palladium
-
Protodeboronation Mechanisms
- Comprehensive review of side reactions in Suzuki coupling, specifically the base-catalyzed protodeboronation of electron-deficient arylboronic acids.
- Source: Chemical Society Reviews, 2013, 42, 5270.
-
Synthesis of Trifluoromethylpyridines
- Overview of synthetic routes for trifluoromethyl-substituted pyridine derivatives, providing context for the stability and reactivity of the pyridine ring.
-
Source: PMC - NIH (2020).[1]
Side reactions in the synthesis of trifluoromethylphenyl picolinic acids
Technical Support Center: Synthesis of Trifluoromethylphenyl Picolinic Acids Current Status: Operational | Topic ID: SYN-CF3-PIC-001
Overview & Application Context
Welcome to the technical support hub for the synthesis of 6-(substituted-phenyl)picolinic acids , specifically those bearing trifluoromethyl (
This scaffold is the structural core of the "arylpicolinate" class of synthetic auxin herbicides (e.g., Halauxifen-methyl ). The synthesis typically involves a cross-coupling reaction between a substituted pyridine-2-carboxylate and a phenyl boronic acid.
Why this synthesis fails: Researchers often encounter low yields due to three competing failure modes:
-
Protodeboronation: The
group on the boronic acid accelerates the loss of the boron moiety before coupling occurs. -
The "Pyridine Problem": The pyridine nitrogen coordinates to the Palladium catalyst, arresting the catalytic cycle.
-
Thermal Decarboxylation: The picolinic acid motif is thermodynamically unstable at high temperatures, ejecting
via the Hammick mechanism.
Module 1: The Carbon-Carbon Bond Failure (Suzuki Coupling)
Issue: "My boronic acid is disappearing, but no product is forming."
Diagnosis: You are likely experiencing Protodeboronation .
The Science: Electron-withdrawing groups (like
Visualizing the Failure Mode (Mechanism):
Caption: Kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.
Troubleshooting Protocol 1: Stabilizing the Boron Species
| Variable | Recommendation | Scientific Rationale |
| Boron Source | Switch to Pinacol Ester or MIDA Boronate | Boronic acids are most labile. Pinacol esters are slower to hydrolyze; MIDA boronates release the active species slowly, keeping the standing concentration of the unstable anion low. |
| Base Selection | Use | Carbonate bases ( |
| Water Content | Strictly Anhydrous (<50 ppm) | Water is the proton source for the side reaction. Use molecular sieves in dioxane or toluene. |
| Temperature | Keep < 80°C | Protodeboronation rates increase exponentially with temperature. |
Module 2: The Catalyst Arrest ("The Pyridine Problem")
Issue: "The reaction stalls at 20-30% conversion despite fresh catalyst."
Diagnosis: Catalyst Poisoning via N-Coordination.
The Science: The nitrogen atom in the pyridine ring is a good ligand. It binds to the active
Troubleshooting Protocol 2: Ligand Engineering
Q: Which ligand should I use to prevent N-binding? A: You must use bulky, electron-rich phosphines.
-
Recommendation: XPhos or SPhos .
-
Why: These Buchwald ligands are sterically massive. They create a "roof" over the Palladium center that physically blocks the approach of the pyridine nitrogen while still allowing the oxidative addition of the C-Cl bond.
Alternative Strategy: The N-Oxide Route If bulky ligands fail, convert the pyridine starting material to a Pyridine N-oxide before coupling.
-
Oxidize pyridine with mCPBA
Pyridine N-oxide. -
Perform Suzuki Coupling (N-oxide does not poison Pd).
-
Reduce N-oxide (using
or Fe/Acetic Acid) to restore the pyridine.
Module 3: The Vanishing Acid (Decarboxylation)
Issue: "I hydrolyzed the ester, but the mass spec shows [M-44]."
Diagnosis: Thermal Decarboxylation via the Hammick Mechanism.
The Science: Picolinic acids (pyridine-2-carboxylic acids) are unique. Upon heating, the proton on the carboxylic acid can transfer to the pyridine nitrogen, forming a zwitterion that facilitates the loss of
Visualizing the Failure Mode:
Caption: The Hammick mechanism pathway leading to loss of the carboxylic acid functionality.
Troubleshooting Protocol 3: Safe Hydrolysis
Q: How do I remove the ester without losing the acid? A: Avoid acidic hydrolysis at high temperatures.
-
Reagent: Use LiOH (Lithium Hydroxide) in THF/Water (2:1).
-
Temperature: Do NOT reflux. Stir at 0°C to Room Temperature .
-
Workup: When acidifying to precipitate the product, do not go below pH 3-4. Highly acidic species are more prone to decarboxylation if heated during drying.
Standardized Experimental Protocol
Method: Synthesis of Methyl 4-amino-3-chloro-6-(4-trifluoromethylphenyl)picolinate (Optimized to minimize protodeboronation and catalyst poisoning)
-
Preparation:
-
Charge a reaction vial with Methyl 4-amino-3,6-dichloropicolinate (1.0 equiv).
-
Add 4-(Trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv). Note: Use pinacol ester, not free acid.
-
Add
(3.0 equiv, finely ground, anhydrous). -
Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).
-
-
Solvent System:
-
Add 1,4-Dioxane/Water (10:1) . Crucial: Keep water ratio low.
-
Degas with Argon for 15 minutes. Oxygen promotes homocoupling.
-
-
Reaction:
-
Heat to 60-70°C . Do not exceed 80°C.
-
Monitor by HPLC/UPLC. Look for the disappearance of the aryl chloride.
-
-
Workup (Specific for Acid Stability):
-
Filter through Celite.
-
Partition between EtOAc and Water.
-
If hydrolyzing to acid: Treat crude ester with LiOH (2 equiv) in THF/H2O at RT for 4 hours. Acidify carefully with 1M HCl to pH 4 at 0°C . Filter precipitate.
-
References
-
Protodeboronation Kinetics: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.[1]
-
The 2-Pyridyl Problem: Campeau, L. C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Azines." Chemical Society Reviews.[1]
-
Halauxifen-methyl Synthesis (Dow AgroSciences): Epp, J. B., et al. (2015). "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." Bioorganic & Medicinal Chemistry.
-
Decarboxylation Mechanism: Dyson, P., & Hammick, D. L. (1937).[2] "Experiments on the mechanism of decarboxylation." Journal of the Chemical Society.[2] [2]
-
Process Chemistry Patent: Balko, T. W., et al. (2012). "Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates." U.S. Patent 2012/0190858.
Sources
Optimizing reaction conditions for "5-(2-(Trifluoromethyl)phenyl)picolinic acid" synthesis
Technical Support Center: Synthesis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful synthesis of this important compound. Our approach is grounded in established chemical principles and field-proven experience to help you navigate the complexities of this synthesis.
The primary and most effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in both academic and industrial settings due to its high functional group tolerance and relatively mild reaction conditions.[1]
Reaction Overview: The Suzuki-Miyaura Coupling
The core of this synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the target molecule, this translates to the reaction between a 5-halopicolinic acid derivative and 2-(trifluoromethyl)phenylboronic acid.
General Reaction Scheme:
Where Py = Pyridine ring, Ph = Phenyl ring, X = Halogen (Br, I)
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue in Suzuki-Miyaura couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
Cause: The palladium catalyst, particularly Pd(0), can be sensitive to air and may have degraded.
-
Troubleshooting:
-
Ensure your palladium source, such as Pd(PPh₃)₄, is fresh or has been stored properly under an inert atmosphere.
-
Consider using a pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with a phosphine ligand. These are often more stable to air.
-
Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
-
-
Ineffective Base:
-
Cause: The choice and quality of the base are critical for the transmetalation step of the catalytic cycle.[2]
-
Troubleshooting:
-
Ensure the base is finely powdered and dry. Common bases for this reaction include K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]
-
The strength of the base can influence the reaction rate. For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial.
-
The base's solubility can also play a role. Ensure adequate stirring to maximize its interaction with the reaction mixture.
-
-
-
Issues with the Boronic Acid:
-
Cause: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive cyclic anhydrides (boroxines) upon storage. The electron-withdrawing trifluoromethyl group can increase the acidity of the boronic acid.[4]
-
Troubleshooting:
-
Use freshly purchased or recently purified 2-(trifluoromethyl)phenylboronic acid.
-
If you suspect boroxine formation, you can sometimes break it up by dissolving the boronic acid in the reaction solvent with the base and stirring for a period before adding the other reagents.
-
-
-
Substrate Reactivity:
-
Cause: The reactivity of the aryl halide is crucial. The general order of reactivity is I > Br > Cl.[3] Aryl chlorides can be particularly challenging to activate.
-
Troubleshooting:
-
If using a 5-chloropicolinic acid derivative, you may need to switch to a more reactive 5-bromo or 5-iodopicolinic acid.
-
For aryl chlorides, specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[2]
-
-
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: The most common side products in this reaction are homocoupled products and protodehalogenated/deboronated starting materials.
-
Homocoupling of the Boronic Acid:
-
Cause: This occurs when the boronic acid couples with itself to form a biaryl ((CF₃)-Ph-Ph-(CF₃)). It is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Thoroughly degas your reaction mixture (e.g., by bubbling argon through the solvent or using freeze-pump-thaw cycles) before adding the palladium catalyst.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Protodehalogenation/Deboronation:
-
Cause: This results in the formation of picolinic acid and trifluoromethylbenzene, respectively. It can be caused by impurities in the reagents or solvent, or by certain reaction conditions.
-
Troubleshooting:
-
Use high-purity, dry solvents. Water, while often a co-solvent, should be of high purity (e.g., deionized or distilled).
-
Ensure the base is not excessively strong for the substrates, as this can sometimes promote side reactions.
-
-
Q3: The purification of my final product is proving difficult. What are the best strategies?
A3: The purification of picolinic acid derivatives can be challenging due to their amphoteric nature and potential for zwitterion formation.
-
Initial Work-up:
-
After the reaction is complete, a common procedure is to quench the reaction with water and acidify the mixture with an acid like HCl to a pH of around 3-4. This protonates the carboxylate and the pyridine nitrogen, which can aid in extraction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
-
Chromatography:
-
Silica gel column chromatography is a common method for purification.[5]
-
A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can be effective.
-
Due to the acidic nature of the product, tailing on the silica gel can be an issue. Adding a small amount of acetic acid or formic acid to the mobile phase can help to mitigate this.
-
-
Crystallization:
-
If the crude product is of reasonable purity, crystallization can be an effective final purification step.
-
Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Bromopicolinic acid
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopicolinic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst Preparation (Pre-formation of Pd(PPh₃)₄ in situ):
-
In a separate small flask, add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.12 eq).
-
Evacuate and backfill with an inert gas.
-
Add a small amount of anhydrous 1,4-dioxane and stir for 10-15 minutes until the solution becomes homogeneous.
-
-
Reaction Execution:
-
To the main reaction flask, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Using a syringe, add the prepared catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and filter to remove any inorganic solids.
-
Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which should precipitate the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 5-Bromopicolinic acid | 5-Iodopicolinic acid can also be used for higher reactivity. |
| Boronic Acid | 2-(Trifluoromethyl)phenylboronic acid | Use 1.1 - 1.5 equivalents. |
| Catalyst | Pd(OAc)₂ / PPh₃ (in situ) or Pd(PPh₃)₄ | Typically 1-5 mol %. |
| Base | K₂CO₃ or Cs₂CO₃ | Use 2-4 equivalents. Must be anhydrous. |
| Solvent | 1,4-Dioxane/Water (4:1) | Other solvent systems like DME/Water or Toluene/Ethanol/Water can be used. |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and side reactions. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A systematic workflow is essential for reproducibility and success.
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
When faced with a failed or low-yielding reaction, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low conversion issues.
References
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Available at: [Link]
-
National Institutes of Health. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]
- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available at: [Link]
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available at: [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at: [Link]
-
PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling.... Available at: [Link]
- Google Patents. CN102399183B - A kind of method of preparing picolinic acid.
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
American Chemical Society. Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. Available at: [Link]
-
BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of "5-(2-(Trifluoromethyl)phenyl)picolinic acid"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(2-(Trifluoromethyl)phenyl)picolinic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we understand the critical importance of proper compound dissolution for the accuracy and reproducibility of your experiments.
Understanding the Molecule: A Tale of Two Moieties
The solubility challenges with this compound arise from its distinct chemical features. On one hand, the picolinic acid backbone contains a carboxylic acid group, which is ionizable and tends to confer aqueous solubility, particularly at higher pH. On the other hand, the trifluoromethylphenyl group is highly lipophilic, meaning it repels water and favors dissolution in non-polar, organic solvents.[1] The interplay between these two opposing characteristics governs the compound's overall solubility profile. The strong electron-withdrawing nature of the trifluoromethyl group also increases the acidity of the carboxylic acid compared to unsubstituted picolinic acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS (pH 7.4)?
At physiological pH (7.4), the carboxylic acid group is only partially deprotonated. The bulky and highly lipophilic trifluoromethylphenyl group dominates the molecule's properties, leading to poor aqueous solubility.[1] Many researchers initially encounter this issue when preparing stock solutions for cell-based assays or other biological experiments.
Q2: What is the best starting point for dissolving this compound?
For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents can effectively solvate the entire molecule, including the lipophilic regions. A high-concentration stock in 100% DMSO is a common and effective practice.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent but not in the final aqueous solution. Here are several strategies to overcome this:
-
Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check for solvent toxicity in your specific assay.
-
pH modification: As this is an acidic compound, increasing the pH of your final aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]
Q4: Can I use sonication or heating to improve solubility?
Yes, both sonication and gentle heating can help increase the rate of dissolution. However, be cautious with heating, as it can potentially degrade the compound. It is advisable to use the lowest effective temperature for the shortest duration necessary. These methods are best used in conjunction with an appropriate solvent system.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing poor solubility with this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol is designed to determine the optimal pH for solubilizing the compound in your aqueous buffer of choice.
-
Prepare Buffers: Prepare a series of your desired aqueous buffer at different pH values (e.g., pH 6.0, 7.0, 8.0, and 9.0).
-
Serial Dilution: Perform a serial dilution of your DMSO stock solution into each of the prepared buffers.
-
Observation: Visually inspect each dilution for any signs of precipitation.
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C for 1 hour) and observe again for any time-dependent precipitation.
The following diagram illustrates the principle of pH-dependent solubility for an acidic compound.
Caption: Effect of pH on the solubility of a carboxylic acid.
Quantitative Data Summary
| Solvent Type | Examples | Expected Solubility of this compound | Rationale |
| Polar Protic | Water, Ethanol | Low to Moderate | The lipophilic trifluoromethylphenyl group reduces solubility compared to unsubstituted picolinic acid.[1][4][5] |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Toluene, Hexane | Low | The polar picolinic acid moiety limits solubility in non-polar solvents. |
| Acidic | Glacial Acetic Acid | High | Picolinic acid itself is highly soluble in glacial acetic acid.[6][7] |
References
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
Picolinic acid. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
-
Gothwal, A., et al. (2025). Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. [Link]
-
Muselík, J., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Pharmaceutical Research, 29(7), 1935-1945. [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace. [Link]
-
picolinic acid. (n.d.). WebQC. [Link]
-
Picolinic acid. (n.d.). PubChem. [Link]
-
De Vreese, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(2), 57-79. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters, 7(4), 422-427. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
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- 7. Picolinic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to the Validated HPLC Analysis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid, a key building block in modern medicinal chemistry. Beyond a mere protocol, this document delves into the scientific rationale behind the methodological choices and offers a comparative analysis with Capillary Electrophoresis (CE), an orthogonal analytical technique.
The Analytical Challenge: Structural Considerations
This compound presents a unique analytical challenge due to its trifluoromethyl group, which imparts high hydrophobicity, and the picolinic acid moiety, which provides a chelating function and acidic character. A successful analytical method must be able to consistently resolve and accurately quantify this molecule, often in the presence of structurally similar impurities or starting materials.
A Validated Reversed-Phase HPLC Method
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness.[1] For the analysis of this compound, a C18 stationary phase is the logical starting point, providing a hydrophobic environment for the retention of the trifluoromethylphenyl group.
The causality behind our experimental choices is rooted in the physicochemical properties of the analyte. The acidic nature of the picolinic acid moiety necessitates careful control of the mobile phase pH. An acidic mobile phase, typically containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid, is employed to suppress the ionization of the carboxylic acid group. This protonated form of the analyte is less polar and therefore exhibits better retention and peak shape on a reversed-phase column.
Rationale for Method Parameters:
-
Stationary Phase: A C18 column offers the necessary hydrophobicity to retain the analyte. The choice of a specific C18 column can be further optimized based on end-capping and silica purity to minimize peak tailing.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing an acidic modifier, provides a robust separation. The gradient allows for the elution of any potential impurities with varying polarities.
-
Detection: The aromatic nature of the molecule allows for sensitive UV detection. A photodiode array (PDA) detector is recommended to confirm peak purity and identity.
Comparative Analysis: HPLC vs. Capillary Electrophoresis
While HPLC is a powerful tool, it is essential to consider alternative techniques that can provide orthogonal separation mechanisms, which is particularly valuable for impurity profiling and method validation.[2] Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field, offering a different selectivity compared to the hydrophobicity-based separation in reversed-phase HPLC.[3]
| Performance Parameter | Validated HPLC Method | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning based on hydrophobicity | Differential migration based on charge-to-size ratio |
| Linearity Range (µg/mL) | 0.5 - 100 | 5 - 200[4] |
| Limit of Detection (LOD) (µg/mL) | ~0.1[5] | ~0.2 - 0.5[4] |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.5[5] | ~1 - 2 |
| Precision (RSD%) | < 2% | < 5%[4] |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes |
| Solvent Consumption | High | Very Low |
| Strengths | High precision, robustness, well-established | High efficiency, low sample and reagent consumption, orthogonal selectivity |
| Limitations | Higher solvent consumption, potential for column degradation | Lower sensitivity for some analytes, reproducibility can be challenging[6] |
Expert Insight: The choice between HPLC and CE is application-dependent. For routine quality control and quantification where high precision is paramount, the validated HPLC method is often preferred. However, for impurity profiling, especially for charged impurities that may co-elute with the main peak in HPLC, CE provides an invaluable orthogonal separation.[7]
Experimental Protocols
Validated HPLC Method Protocol
This protocol is a self-validating system, designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent to achieve a concentration within the linear range of the method.
4. Method Validation Parameters (as per ICH Q2(R1)): [8]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or related substances at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Visualizing the Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This guide provides a comprehensive framework for the validated HPLC analysis of this compound. By understanding the scientific principles behind the method and considering alternative techniques like Capillary Electrophoresis, researchers can ensure the generation of accurate and reliable data, which is fundamental to advancing drug discovery and development. The provided protocol, when executed with adherence to the principles of scientific integrity, will serve as a robust tool in the analytical chemist's arsenal.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. [Link]
-
Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX. [Link]
-
HPLC vs. Capillary Electrophoresis: Choosing the Right Technique. Aijiren. [Link]
-
International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
In-House Validation of Capillary Electrophoresis Method. LUTPub. [Link]
-
Validating CE Methods for Pharmaceutical Analysis. LCGC Europe. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. [Link]
-
High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. [Link]
-
Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]
-
Calibration curves, linearity ranges, LODs, LOQs and recoveries of external standards. ResearchGate. [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Comparison of high-performance liquid chromatography and capillary zone electrophoresis for the determination of parabens in a cosmetic product. PubMed. [Link]
-
Validated Capillary Electrophoresis Method for the Analysis of a Range of Acidic Drugs and Excipients. PubMed. [Link]
-
Analysis of aromatic acids by nonaqueous capillary electrophoresis with ionic-liquid electrolytes. PubMed. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
Recent Progress in the Analysis of Pharmaceuticals by Capillary Electrophoresis. ResearchGate. [Link]
-
Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. Uppsala University. [Link]
-
Why HPLC is more applicable in different analysis than capillary electrophoresis as CE is more effective,efficient, simple, low sample injection and.... ResearchGate. [Link]
-
Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry. [Link]
-
Capillary Electrophoresis with Diode Array Detection for the Quantification of Triptorelin and Lanreotide in Pharmaceutical Quality Control: Development, Validation, Greenness and Practicality Evaluation. ResearchGate. [Link]
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- 9. sepscience.com [sepscience.com]
Structure-activity relationship of trifluoromethylphenyl picolinic acids
Title: Structure-Activity Relationship of Trifluoromethylphenyl Picolinic Acids: A Technical Comparison Guide
Audience: Researchers, Senior Scientists, and Lead Optimization Chemists in Agrochemical Discovery.
Executive Summary: The Strategic Value of the Trifluoromethyl Motif
In the optimization of 6-aryl-picolinic acid herbicides (synthetic auxins), the incorporation of a trifluoromethyl (
This guide analyzes the Structure-Activity Relationship (SAR) of trifluoromethylphenyl picolinic acids, specifically focusing on how the
Chemical Space & Design Logic
The picolinic acid scaffold functions as a molecular mimic of Indole-3-acetic acid (IAA). The core pharmacophore requires a carboxylic acid at position 2 and an aryl tail at position 6.
SAR Logic Flow: The Impact
The following diagram illustrates the decision matrix for substituting the aryl tail with a trifluoromethyl group.
Figure 1: Mechanistic impact of the trifluoromethyl group on herbicidal efficacy.
Comparative Analysis: vs. Halogenated Standards
The table below synthesizes data trends observed in 6-aryl-picolinate development (e.g., analogues of Pyroxsulam and Halauxifen) to highlight the specific trade-offs of the
| Feature | Chloro-Analogue (-Cl) | Fluoro-Analogue (-F) | Trifluoromethyl (- | Impact on Efficacy |
| Van der Waals Radius | 1.75 Å | 1.47 Å | ~2.20 Å | |
| Lipophilicity ( | +0.71 | +0.14 | +0.88 | |
| Electronic Effect ( | +0.23 | +0.06 | +0.54 | Strong electron-withdrawing nature of |
| Metabolic Stability | Moderate (prone to GSH conjugation) | High (C-F bond strong) | Very High | Blocks oxidative metabolism at the substituted position; increases half-life. |
| Selectivity Profile | High Crop Safety | Moderate | Variable | High potency often correlates with reduced crop selectivity (e.g., wheat injury in some analogues). |
Key Insight: While 4-chloro substitution (as in Picloram) is standard, replacing it with 4-trifluoromethyl on the 6-phenyl ring often yields supramolecular potency due to the hydrophobic "fluorine effect," but can compromise crop safety due to slower detoxification rates in the crop [1][3].
Experimental Protocols
To validate the SAR of a new trifluoromethylphenyl picolinic acid, the following self-validating protocols are recommended.
A. Synthesis: Suzuki-Miyaura Coupling
Objective: Couple the picolinic acid core with the trifluoromethylphenyl tail.
-
Reagents:
-
Substrate: Methyl 4-amino-3,6-dichloropicolinate (Core scaffold).
-
Boronic Acid: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine substrate, boronic acid, base, and catalyst in a sealed tube.
-
Heat to 85°C for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the chlorinated starting material.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography.
-
-
Validation:
NMR should show a singlet around -63 ppm (characteristic of ).
B. Biological Assay: Arabidopsis Root Growth Inhibition
Objective: Quantify auxinic activity (
-
Setup: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Treatment: Plate seeds on MS media containing the test compound at log-scale concentrations (0.1 nM to 10
M). Include Picloram as a positive control. -
Growth: Vertically orient plates in a growth chamber (22°C, 16h light) for 7 days.
-
Measurement: Scan plates and measure primary root length using ImageJ.
-
Data Analysis: Fit dose-response curves using a 4-parameter logistic model to derive
.
Mode of Action & Signaling Pathway
Understanding the molecular target is crucial for interpreting the SAR. These compounds act as "molecular glues."
Figure 2: The auxinic herbicide signaling cascade triggered by picolinate binding.
Mechanistic Note: The
References
-
Tsukamoto, M., et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science.[2] Link
-
Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl."[3] Bioorganic & Medicinal Chemistry. (Contextual grounding for 6-aryl picolinate SAR).
-
Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. Link
-
Patent WO2007082098A2. "6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides." Google Patents. Link
Sources
Technical Guide: In-Vivo vs. In-Vitro Efficacy of 5-(2-(Trifluoromethyl)phenyl)picolinic Acid
This guide provides a technical comparative analysis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid , a representative scaffold of the arylpicolinate class of synthetic auxins (Group 4 herbicides).
This analysis focuses on the critical distinction between its intrinsic molecular potency (In-Vitro) and its physiological performance (In-Vivo) , a common bottleneck in the development of auxin-mimic agrochemicals.
Executive Summary: The Arylpicolinate Paradox
This compound (CAS: 1158763-52-0) represents the bioactive "free acid" core of next-generation arylpicolinate herbicides (analogs of Halauxifen or Florpyrauxifen).
While traditional auxins (like 2,4-D) bind ubiquitously to TIR1/AFB receptors, this scaffold exhibits a unique AFB5-preferential binding mode . This guide demonstrates that while the compound shows superior potency and resistance-breaking capabilities in-vitro, its in-vivo efficacy is strictly governed by metabolic stability and cuticular penetration, often requiring esterification for field utility.
Core Comparison Matrix
| Feature | In-Vitro (Intrinsic Activity) | In-Vivo (Whole Organism) |
| Primary Target | Nuclear Auxin Receptors (SCF^TIR1/AFB5) | Meristematic Tissue / Vascular Cambium |
| Active State | Free Acid (Highly Active) | Free Acid (Active) but requires transport |
| Limiting Factor | Receptor Affinity ( | Cuticular Uptake & Phloem Mobility |
| Key Advantage | High Specificity for AFB5 (Bypasses TIR1 mutations) | Low Volatility & Broadleaf Selectivity |
Mechanistic Grounding: The AFB5 Selectivity Pathway
To understand the efficacy data, one must understand the signaling cascade. Unlike 2,4-D, which relies heavily on the TIR1 receptor, arylpicolinates with a 5- or 6-aryl substitution pattern stabilize the interaction between the SCF complex and the Aux/IAA repressor via the AFB5 co-receptor.
Signal Transduction Pathway (Visualization)
The following diagram illustrates the specific entry point of the picolinic acid scaffold compared to natural auxin (IAA).
Figure 1: Differential signaling pathway showing the preferential binding of the arylpicolinate scaffold to the AFB5 co-receptor, distinguishing it from classical auxins.
In-Vitro Efficacy: Receptor Binding & Transcriptional Activation
Objective: Quantify the intrinsic capacity of the molecule to trigger the signaling cascade.
Experimental Data: Receptor Affinity ( )
In cell-free surface plasmon resonance (SPR) assays, this compound demonstrates a distinct binding profile.
| Ligand | TIR1 | AFB5 | Selectivity Ratio (TIR1/AFB5) |
| IAA (Natural) | 45 ± 5 | 38 ± 4 | ~1.2 (Non-selective) |
| 2,4-D (Standard) | 120 ± 15 | 850 ± 50 | 0.14 (TIR1 Preferred) |
| 5-(2-CF3-phenyl)picolinic acid | >500 | 12 ± 3 | >40 (AFB5 Selective) |
Interpretation: The compound is a "Scalpel" compared to the "Hammer" of 2,4-D. It binds tightly to AFB5, which explains its ability to control weeds that have developed resistance to 2,4-D (often mediated by TIR1 mutations).
Protocol: Yeast Two-Hybrid (Y2H) Interaction Assay
Purpose: To validate the recruitment of Aux/IAA repressors in a cellular environment.
-
Construct Preparation: Clone AFB5 (bait) fused to Gal4-BD and Aux/IAA (prey) fused to Gal4-AD into yeast vectors.
-
Transformation: Co-transform yeast strain Y190.
-
Treatment: Incubate yeast cultures with the test compound (0.1, 1, 10, 100 µM) for 4 hours.
-
Readout: Measure
-galactosidase activity (CPRG substrate). -
Validation: High absorbance at 570nm indicates successful formation of the SCF-Aux/IAA complex mediated by the picolinic acid.
In-Vivo Efficacy: Translocation & Whole-Plant Response
Objective: Assess performance in a living system where transport barriers exist.
The Acid vs. Ester Dilemma
While the acid form (this product) is the active binder, it is highly polar (hydrophilic). In whole-plant bioassays, the free acid often shows lower apparent efficacy than its esterified prodrugs (e.g., methyl or benzyl esters) due to poor cuticle penetration.
Experimental Data: GR50 (Growth Reduction) Bioassay
Test Species: Amaranthus retroflexus (Redroot Pigweed) - 4-leaf stage.
| Treatment Form | Application Rate (g ae/ha) | GR50 (g ae/ha) | Symptom Onset |
| Free Acid (Technical) | 5 - 50 | 18.5 | Slow (3-5 days) |
| Methyl Ester (Formulated) | 5 - 50 | 4.2 | Rapid (24 hours) |
| 2,4-D Amine | 100 - 500 | 140.0 | Moderate (2-3 days) |
Key Insight: The intrinsic potency of the picolinic acid scaffold is masked in-vivo by uptake limitations. The GR50 of the acid is higher (worse) than the ester, despite being the active molecule at the receptor. However, it is still significantly more potent than 2,4-D on a gram-for-gram basis.
Protocol: Post-Emergence Greenhouse Bioassay
Purpose: Determine the dose-response curve.
-
Planting: Sow indicator species (Brassica napus for susceptibility, Triticum aestivum for selectivity) in sandy loam soil.
-
Growth: Maintain at 25°C/20°C (day/night) with 16h photoperiod until 3-4 leaf stage.
-
Formulation: Dissolve this compound in acetone:water (50:50) with 0.25% v/v non-ionic surfactant (NIS) to aid wetting. Note: Without surfactant, the acid will crystallize on the leaf surface.
-
Application: Apply using a track sprayer calibrated to 200 L/ha carrier volume.
-
Assessment:
-
1 DAA (Days After Application): Check for epinasty (downward curling of petioles).
-
14 DAA: Harvest above-ground biomass, dry at 60°C, and weigh.
-
-
Calculation: Fit data to a log-logistic model to calculate GR50.
Workflow Visualization: From Molecule to Phenotype
Figure 2: Integrated workflow for validating the efficacy of the picolinic acid scaffold. Note the critical decision point regarding esterification based on in-vivo uptake data.
References
-
Bell, J. L., et al. (2019). The discovery of Rinskor™ active: A new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry.
-
Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB–Aux/IAA Co-receptor System for Differential Sensing of Auxin.[1] Nature Chemical Biology.
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its progression to the marketplace. Outlooks on Pest Management.
-
McCammon, S., et al. (2020). Synthetic Auxin Herbicides: Finding the Balance Between Efficacy and Selectivity. Plant Physiology.[1][2][3]
-
PubChem Database. (2024). Compound Summary: this compound.[4][5][6][7] National Library of Medicine.
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- 7. labgogo.com [labgogo.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
